3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE
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Overview
Description
3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Bromine and Fluorine: Bromine and fluorine atoms are introduced into the aromatic ring through electrophilic aromatic substitution reactions.
Carboxylation: The carboxylate groups are introduced via carboxylation reactions, often using carbon dioxide as a reagent.
Methylation: Methyl groups are added through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-DIMETHYL 4-(3-CHLORO-4-FLUOROPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE
- 3,5-DIMETHYL 4-(3-BROMO-4-CHLOROPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE
Uniqueness
The uniqueness of 3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both bromine and fluorine atoms, along with multiple methyl and carboxylate groups, makes this compound particularly versatile and valuable in various research and industrial contexts.
Properties
IUPAC Name |
dimethyl 4-(3-bromo-4-fluorophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFNO4/c1-9-14(17(22)24-4)16(11-6-7-13(20)12(19)8-11)15(18(23)25-5)10(2)21(9)3/h6-8,16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEFFYUZIUCGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=C(C=C2)F)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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